molecular formula C13H12BrN3S B2577763 N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea CAS No. 329777-80-2

N-(5-bromo-3-methyl-2-pyridinyl)-N'-phenylthiourea

Cat. No.: B2577763
CAS No.: 329777-80-2
M. Wt: 322.22
InChI Key: ZGSQDBFHJFKDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a bromine atom and a methyl group, linked to a phenylthiourea moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea typically involves the reaction of 5-bromo-3-methyl-2-pyridinamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Major products are sulfonyl derivatives.

    Reduction: Products include corresponding amines.

Scientific Research Applications

N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with proteins is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-3-methyl-2-pyridinyl)-N-methylbenzamide
  • N-(5-bromo-3-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine
  • tert-butyl 5-bromo-3-methylpyridin-2-ylcarbamate

Uniqueness

N-(5-bromo-3-methyl-2-pyridinyl)-N’-phenylthiourea is unique due to its combination of a brominated pyridine ring and a phenylthiourea moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic chemistry and biological research.

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3S/c1-9-7-10(14)8-15-12(9)17-13(18)16-11-5-3-2-4-6-11/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSQDBFHJFKDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=S)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.